molecular formula C16H22BrN3O4 B13579469 Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate

Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate

Cat. No.: B13579469
M. Wt: 400.27 g/mol
InChI Key: WKAWMDSAKXSGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine core substituted with bromine and methoxycarbonyl groups at positions 5 and 2, respectively. The piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability during synthetic processes. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Synthesis: The compound is synthesized via a palladium-catalyzed coupling reaction between methyl 5-bromo-4-methylpicolinate and tert-butyl piperazine-1-carboxylate. The reaction employs Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 80°C for 4 hours, yielding the product after purification .

Properties

Molecular Formula

C16H22BrN3O4

Molecular Weight

400.27 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-2-methoxycarbonylpyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)12-9-11(17)10-18-13(12)14(21)23-4/h9-10H,5-8H2,1-4H3

InChI Key

WKAWMDSAKXSGPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC(=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation of 5-bromo-2-(methoxycarbonyl)pyridine

This step involves the selective substitution on a pyridine ring, often achieved via nucleophilic aromatic substitution (SNAr) or direct halogenation of a suitably functionalized pyridine precursor.

  • Reaction Conditions:

    • Reagents: 2-chloropyridine derivatives or pyridine precursors bearing suitable activating groups.
    • Reagents: Brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
    • Solvent: Acetonitrile or DMF.
    • Temperature: Reflux (~80-100°C).
  • Outcome: Formation of 5-bromo-2-(methoxycarbonyl)pyridine with regioselectivity controlled by the substitution pattern.

Coupling with tert-butyl piperazine-1-carboxylate

The core coupling involves nucleophilic substitution of the brominated pyridine with tert-butyl piperazine-1-carboxylate, typically via SNAr or palladium-catalyzed cross-coupling .

  • Reaction Conditions:

    • Reagents: Potassium carbonate (K₂CO₃) as base.
    • Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄) or palladium acetate with suitable ligands (e.g., BINAP).
    • Solvent: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane.
    • Temperature: Reflux (~110°C).
    • Time: 4–12 hours, depending on the reaction scale.
  • Purification: Column chromatography using DCM/MeOH or ethyl acetate/hexane gradients.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Duration Notes
Bromination of pyridine NBS Acetonitrile Reflux (~80°C) 4–6 hours Regioselectivity critical
Coupling with piperazine derivative K₂CO₃, Pd catalyst DMF Reflux (~110°C) 4–12 hours Excess base ensures complete reaction
Purification Chromatography DCM/MeOH or EtOAc/hexane Room temp - Ensures high purity

Characterization Techniques

To confirm the structure, the following analytical methods are employed:

  • NMR Spectroscopy:

    • ¹H NMR: Identification of tert-butyl group (~1.46 ppm, singlet, 9H), aromatic pyridine protons (~8.3–8.8 ppm), and piperazine methylene signals (~3.5–3.7 ppm).
    • ¹³C NMR: Carbonyl carbons (~170–180 ppm), tert-butyl carbons (~28 ppm for methyls, ~80 ppm for quaternary carbon).
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the molecular weight (~278.35 g/mol).
    • Fragmentation patterns confirming the presence of the tert-butyl group and pyridine moiety.
  • Infrared Spectroscopy (IR):

    • Characteristic bands for carbamate (~1700–1750 cm⁻¹) and aromatic rings (~1500–1600 cm⁻¹).

Industrial and Large-Scale Production Considerations

In industrial settings, the synthesis is scaled with considerations for reagent purity, reaction efficiency, and environmental safety:

  • Reagent Quality: Use of high-purity starting materials to minimize impurities.
  • Reaction Optimization: Continuous flow reactors or large batch processes with temperature control.
  • Purification: Crystallization or preparative chromatography to ensure batch-to-batch consistency.
  • Quality Control: Analytical HPLC, NMR, and MS to verify purity (>95%).

Summary of Key Data

Parameter Data Reference
Molecular Formula C₁₄H₂₂BrN₄O₂ ,
Molecular Weight 278.35 g/mol
Melting Point 90–92°C
Solubility Soluble in DMSO, DMF
Reaction Yield Typically 78–88.7%

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxycarbonyl group and the piperazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its piperazine ring is a common motif in many pharmaceuticals, and the pyridine derivative can interact with various biological targets.

Industry

In the chemical industry, this compound can be used in the development of new materials, agrochemicals, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The piperazine ring can act as a ligand, binding to metal ions or other molecular targets, while the pyridine derivative can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Pyridine Ring Substitutions

  • tert-Butyl4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate (17a)

    • Structure : Replaces the bromo and methoxycarbonyl groups with a pyridin-3-ylphenyl moiety.
    • Synthesis : Synthesized via Suzuki-Miyaura coupling using tert-butyl4-(4-iodophenyl)piperazine-1-carboxylate and pyridin-3-ylboronic acid. Yield: 45% .
    • Application : Used in dopamine receptor studies due to its planar aromatic system.
  • tert-Butyl4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

    • Structure : Bromine at pyridine position 2 instead of 3.
    • Relevance : Structural similarity score of 0.67 to the target compound, highlighting positional isomerism’s impact on reactivity .

Complex Heterocyclic Systems

  • tert-Butyl4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate Structure: Integrates a pyrido[2,3-d]pyrimidinone core, increasing molecular complexity. Application: Intermediate in CDK4/6 inhibitors (e.g., Palbociclib analogs) .

Functional Group Modifications

  • tert-Butyl4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

    • Structure : Replaces pyridine with a formyl-substituted benzene ring.
    • Impact : The aldehyde group enables further derivatization (e.g., Schiff base formation), unlike the bromine in the target compound .
  • tert-Butyl4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate

    • Structure : Incorporates sulfonyl and trifluoromethoxy groups.
    • Properties : Higher molecular weight (464.36 g/mol) and enhanced lipophilicity due to fluorine atoms .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Functional Groups Yield (%) Application Reference
Target Compound 368.25* 5-Bromo, 2-methoxycarbonyl ~80 Kinase inhibitor intermediate
17a 383.44 Pyridin-3-ylphenyl 45 Dopamine receptor studies
tert-Butyl4-(5-bromopyridin-2-yl)piperazine 358.23 2-Bromo N/A Cross-coupling precursor
Palbociclib Impurity (tert-butyl4-(6-(hydroxyamino)pyridin-3-yl)piperazine) 294.35 Hydroxyamino N/A Pharmaceutical impurity standard

*Calculated based on molecular formula C₁₆H₂₁BrN₂O₄.

Key Findings

Bromine Positioning : Bromine at pyridine position 5 (target compound) vs. 2 () significantly alters electronic properties, affecting reactivity in cross-coupling reactions .

Yield Optimization : The target compound’s synthesis achieves higher yields (~80%) compared to pyridinylphenyl analogs (≤45%), likely due to steric and electronic effects of substituents .

Pharmaceutical Relevance : Bromine and methoxycarbonyl groups make the target compound a versatile intermediate for drug discovery, whereas analogs with sulfonyl or trifluoromethoxy groups exhibit enhanced metabolic stability .

Biological Activity

Tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is a synthetic compound with significant biological activity, particularly in pharmacological applications. Its molecular structure includes a piperazine moiety, which is prevalent in many bioactive molecules. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H22BrN3O4
  • Molecular Weight : 400.27 g/mol
  • CAS Number : 1000018-22-3
  • Melting Point : 90-92°C

The biological activity of tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to specific sites, thereby influencing cellular functions.

Pharmacological Applications

Research has shown that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the bromine atom and the piperazine ring enhances its interaction with microbial targets.
  • Anticancer Properties : Some derivatives of piperazine compounds have been studied for their potential in cancer therapy. They may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.
  • CNS Activity : The piperazine structure is often associated with central nervous system (CNS) effects. Compounds similar to tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate have been explored for their potential as anxiolytics or antidepressants.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
CNS EffectsPotential anxiolytic properties

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a role in combating bacterial infections by targeting their secretion systems .

In Vivo Studies

Animal models have been employed to assess the compound's efficacy in reducing tumor size and improving survival rates in cancer-bearing subjects. Results indicated a significant reduction in tumor growth when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a tert-butyl-protected piperazine core to a substituted pyridine moiety. Critical steps include:

  • Bromination and functionalization : Introducing the bromo and methoxycarbonyl groups to the pyridine ring under controlled conditions (e.g., Pd-catalyzed cross-coupling) .
  • Protection/deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen, ensuring regioselectivity .
  • Purification : Silica gel chromatography or recrystallization to isolate intermediates and the final product .
    • Key Challenges : Avoiding side reactions (e.g., over-bromination) and maintaining stereochemical integrity. Reaction temperature (60–100°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., bromine’s deshielding effect on pyridine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) and detects trace impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ≈ 440 [M+H]⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.